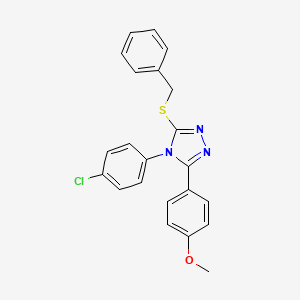
3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with benzylsulfanyl, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and benzylthiol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the presence of electron-donating and electron-withdrawing groups can affect the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole
- 3-(benzylsulfanyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
- 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can significantly influence its chemical reactivity and biological activity. This unique combination of substituents makes it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18ClN3OS |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-benzylsulfanyl-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H18ClN3OS/c1-27-20-13-7-17(8-14-20)21-24-25-22(28-15-16-5-3-2-4-6-16)26(21)19-11-9-18(23)10-12-19/h2-14H,15H2,1H3 |
InChI Key |
HAXVHPAHUCABIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079283.png)
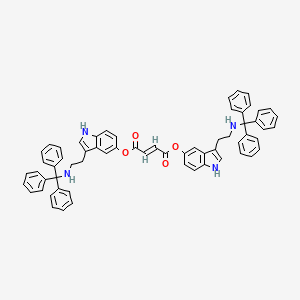
![9-Bromo-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079293.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15079310.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15079313.png)
![4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15079320.png)
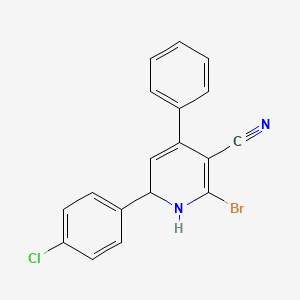
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B15079331.png)
![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
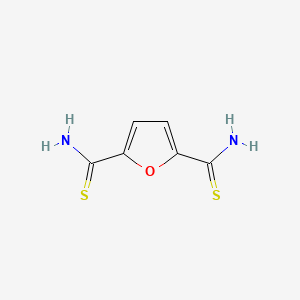
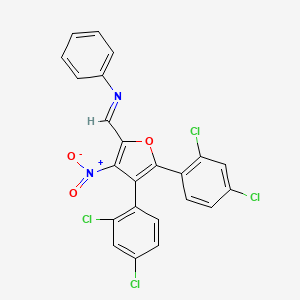
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15079374.png)
![Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15079386.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15079393.png)
